
Tanzisertib
Descripción general
Descripción
Tanzisertib, also known as CC-930, is a potent, orally active, and specific inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and apoptosis. This compound has shown promise in treating conditions such as fibrosis, discoid lupus, pulmonary fibrosis, and interstitial lung diseases .
Métodos De Preparación
The synthesis of Tanzisertib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the purine core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the tetrahydrofuran moiety: The tetrahydrofuran ring is introduced via a cyclization reaction.
Attachment of the trifluorophenyl group: The trifluorophenyl group is attached through a nucleophilic substitution reaction.
Final coupling and purification: The final product is obtained by coupling the intermediates and purifying the compound through crystallization or chromatography.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Tanzisertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Hydrolysis: Hydrolysis reactions can be used to break down this compound into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Aplicaciones Científicas De Investigación
Idiopathic Pulmonary Fibrosis
Tanzisertib has been evaluated in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF). A Phase II clinical trial aimed to assess its safety and efficacy demonstrated that:
- Trial Design : The study included a placebo-controlled double-blind treatment phase followed by an open-label extension.
- Findings : Preliminary results indicated a correlation between decreasing levels of matrix metalloproteinase-7 (MMP-7) and improved lung function in patients receiving this compound .
Discoid Lupus Erythematosus
Research has indicated potential applications in treating discoid lupus erythematosus, an autoimmune skin condition characterized by inflammation and scarring. The inhibition of JNK pathways could help mitigate the inflammatory response associated with this disease .
Pulmonary Fibrosis and Interstitial Lung Disease
This compound has shown promise in treating various forms of pulmonary fibrosis and interstitial lung diseases. Its ability to inhibit JNK signaling may reduce fibrotic processes in lung tissues .
Metabolism Studies
Studies on the metabolism of this compound have revealed significant differences across species:
- In human hepatocytes, less than 10% of the compound was metabolized after four hours, indicating a relatively stable pharmacokinetic profile.
- The primary metabolic pathways identified were glucuronidation and oxidation .
Neuroprotective Effects
Recent investigations highlighted this compound's neuroprotective properties against amyloid-beta-induced neurotoxicity in primary rat neurons. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .
Data Table: Summary of Clinical Trials Involving this compound
Mecanismo De Acción
Tanzisertib exerts its effects by specifically inhibiting the activity of JNKs. JNKs are activated through dual phosphorylation by upstream kinases MKK4 and MKK7. Once activated, JNKs phosphorylate various substrates, including transcription factors like c-Jun, which regulate gene expression involved in cell proliferation, differentiation, and apoptosis. By inhibiting JNK activity, this compound prevents the phosphorylation of these substrates, thereby modulating the downstream signaling pathways and exerting its therapeutic effects .
Comparación Con Compuestos Similares
Tanzisertib is unique among JNK inhibitors due to its high specificity and potency. Similar compounds include:
SP600125: An early JNK inhibitor with poor selectivity over other MAPKs such as p38 and ERK.
AS-602801: Another pan-JNK inhibitor with applications in neurodegenerative diseases.
JNK-IN-8: A selective JNK inhibitor with high potency and specificity.
Compared to these compounds, this compound offers a better balance of potency, selectivity, and oral bioavailability, making it a valuable tool in both research and therapeutic applications .
Actividad Biológica
Tanzisertib, also known as CC-930, is an orally active pan-JNK (c-Jun N-terminal kinase) inhibitor that has garnered attention for its potential therapeutic applications, particularly in idiopathic pulmonary fibrosis (IPF) and neurodegenerative diseases. This compound exhibits selective inhibition of JNK isoforms, with notable effects on JNK3, JNK2, and JNK1. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Inhibition Profile
This compound has demonstrated potent inhibitory activity against JNK isoforms, with IC50 values reported as follows:
- JNK3 : 6 nM
- JNK2 : 7 nM
- JNK1 : 61 nM
This profile indicates a preference for inhibiting JNK3 and JNK2, with a bias towards JNK2 activity in certain contexts . The inhibition of these kinases is crucial as they play significant roles in cellular stress responses and inflammatory processes.
Mechanisms in Disease Contexts
1. Idiopathic Pulmonary Fibrosis (IPF)
this compound has been investigated for its antifibrotic properties. In preclinical studies, it was shown to reduce TNF-α production in models of acute inflammation, suggesting a role in modulating inflammatory pathways associated with fibrosis . The compound entered Phase II clinical trials targeting IPF but was terminated due to unspecified reasons .
2. Neurodegenerative Diseases
In the context of neurodegenerative diseases such as Alzheimer's disease (AD), this compound's inhibition of JNK3 has been linked to neuroprotective effects against amyloid-beta (Aβ)-induced toxicity. Studies indicate that inhibiting JNK3 can reduce neuronal cell death and improve cognitive function in animal models . This effect is attributed to the compound's ability to prevent the phosphorylation of critical proteins involved in neuronal survival.
Summary of Key Findings
Study Focus | Findings |
---|---|
JNK Inhibition Profile | IC50 values: JNK3 (6 nM), JNK2 (7 nM), JNK1 (61 nM) |
IPF Studies | Reduced TNF-α production; potential antifibrotic activity; Phase II trials terminated |
Neuroprotection | Protection against Aβ-induced toxicity; improved cognitive function in animal models |
Case Study 1: Pulmonary Fibrosis Model
In a bleomycin-induced pulmonary fibrosis model, this compound demonstrated significant efficacy in reducing fibrotic markers and improving lung function parameters. The compound's ability to modulate inflammatory cytokine production was a key observation that supports its antifibrotic potential .
Case Study 2: Neuroprotective Effects
Research involving primary rat neurons treated with Aβ showed that this compound significantly protected against cell death induced by Aβ exposure. The compound's neuroprotective effects were superior to those observed with other pan-JNK inhibitors like SP600125, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Propiedades
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-MOKVOYLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025671, DTXSID901026042 | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899805-25-5, 1629774-47-5 | |
Record name | Tanzisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanzisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11798 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANZISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.